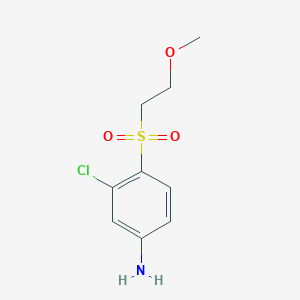
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline often involves complex reactions where sulfur dioxide plays a critical role. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones showcases a reaction starting from anilines, highlighting the versatility of anilines in synthesizing sulfonated compounds under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017). Similarly, the palladium-catalyzed amination of aryl halides and aryl triflates demonstrates the complex chemistry involved in the synthesis of compounds related to anilines, involving detailed reaction mechanisms and conditions (J. Wolfe, S. Buchwald, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques. For instance, the study of aniline sulfonic acid derivatives incorporated into layered double hydroxides provides insights into the molecular interactions and structure within complex systems (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).
Chemical Reactions and Properties
The reactivity of aniline derivatives, including those similar to 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline, involves various chemical transformations. The C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions is a notable reaction, highlighting the potential for generating 2-sulfonylanilines efficiently (Kaida Zhou, Jun Zhang, Lifang Lai, Jiang Cheng, Jiangtao Sun, Jie Wu, 2018).
Physical Properties Analysis
The physical properties of compounds like 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline are closely related to their molecular structure and chemical reactivity. Studies on related compounds, such as the synthesis and characterization of aniline and aniline-o-sulfonic acid copolymers, offer insights into their thermostability, conductivity, and redox properties, which are influenced by the molecular structure and composition (Yiting Xu, L. Dai, Jiangfeng Chen, J. Gal, Huihuang Wu, 2007).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline derivatives are determined by their functional groups and molecular interactions. Research on sulfonamide and carbamate derivatives of chloro-phenoxyaniline highlights the role of substituents in determining reactivity and properties, such as antimicrobial activity, which is a direct consequence of their chemical structure (C. N. Raju, Paandreti Vedavathi, 2016).
Applications De Recherche Scientifique
Organic Synthesis Applications
- Sulfonated Oxindoles Synthesis : A study demonstrated the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines, highlighting the efficiency of anilines in generating sulfonyl radicals and leading to sulfonated oxindoles in good yields under mild conditions (Tong Liu, D. Zheng, Jie Wu, 2017).
- Polymerization in LDH Interlamellar Space : Aniline sulfonic acid derivatives were incorporated into the interlamellar space of layered double hydroxides (LDH), showing the potential of anilines in creating hybrid materials with specific electronic properties (E. Moujahid, M. Dubois, J. Besse, F. Leroux, 2005).
Materials Science and Polymer Technology
- Synthesis of Fluorescent Scaffolds : Research on 2,6-bis(arylsulfonyl)anilines showcased their application in synthesizing high fluorescence emission materials, demonstrating the role of anilines in the development of solid-state fluorescence materials and probes based on aggregation-induced emission (Teruo Beppu, So Kawata, Naoya Aizawa, 2014).
- Electrosynthesis of Polyanilines : The electrosynthesis of ring-substituted polyanilines from anilines with varying substituents demonstrated the effective polymerization and the potential of anilines in fabricating conductive polymers with different electronic properties (S. Cattarin, L. Doubova, G. Mengoli, G. Zotti, 1988).
Novel Synthetic Pathways and Compound Functionalization
- C-H Bond Sulfonylation : A method for C-H bond sulfonylation of anilines under metal-free conditions was developed, offering an efficient route to 2-sulfonylanilines, which underscores the versatility of anilines in organic synthesis and the potential for creating sulfonylated compounds without the need for metal catalysts or additives (Kaida Zhou, Jun Zhang, Lifang Lai, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-4-(2-methoxyethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-14-4-5-15(12,13)9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWTJONTYZAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((2-methoxyethyl)sulfonyl)aniline | |
CAS RN |
1541378-81-7 |
Source


|
| Record name | 3-chloro-4-(2-methoxyethanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)


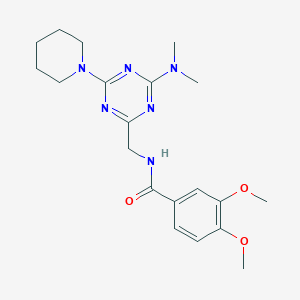
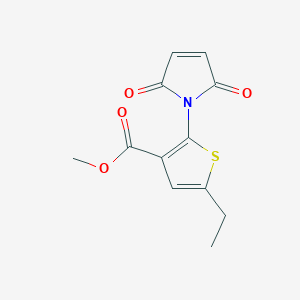

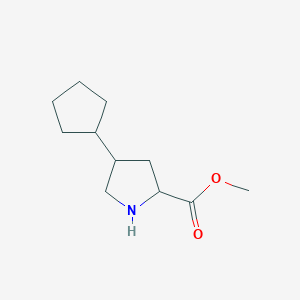
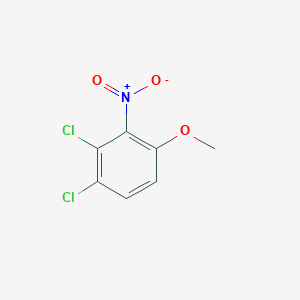

![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)